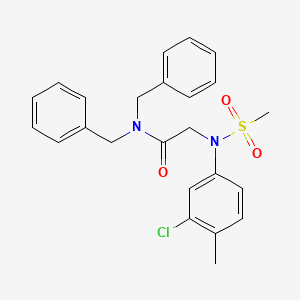![molecular formula C16H13Cl2N3S2 B6099024 5-[(benzylthio)methyl]-4-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6099024.png)
5-[(benzylthio)methyl]-4-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(benzylthio)methyl]-4-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been extensively studied for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-[(benzylthio)methyl]-4-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal pathogens. It has also been found to exhibit immunomodulatory effects, making it a potential candidate for use in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[(benzylthio)methyl]-4-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its broad-spectrum activity against various pathogens. It is also relatively easy to synthesize and has a high degree of stability. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the concentration used.
Direcciones Futuras
There are several future directions for research on 5-[(benzylthio)methyl]-4-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. One potential direction is to investigate its potential use as an antiviral agent against emerging viral diseases. Another potential direction is to study its potential use as a fungicide in agriculture. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 5-[(benzylthio)methyl]-4-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol can be achieved through various methods. One such method involves the reaction of 2,5-dichlorobenzaldehyde with benzylthioacetic acid to form 2,5-dichlorobenzylthioacetaldehyde. This intermediate is then reacted with thiosemicarbazide to form the desired product, this compound.
Aplicaciones Científicas De Investigación
5-[(benzylthio)methyl]-4-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been found to exhibit anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as an antiviral agent.
In addition to its medicinal properties, this compound has also been studied for its potential applications in the field of agriculture. It has been found to exhibit antifungal properties against various plant pathogens, making it a potential candidate for use as a fungicide.
Propiedades
IUPAC Name |
3-(benzylsulfanylmethyl)-4-(2,5-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3S2/c17-12-6-7-13(18)14(8-12)21-15(19-20-16(21)22)10-23-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIYHLHDRFGDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NNC(=S)N2C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6098950.png)

![2-{[2-(2,4-dichlorophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6098961.png)
![2-(4-ethyl-1-piperazinyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6098965.png)
![{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6098972.png)

![4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6098983.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide](/img/structure/B6098995.png)
![4-biphenylyl{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6099001.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6099004.png)
![N-(3-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6099009.png)

![6-{1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6099028.png)